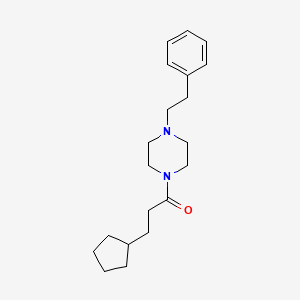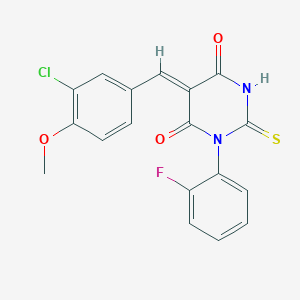![molecular formula C18H12BrNO3 B4941058 3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
3-[(5-bromo-1-naphthoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-bromo-1-naphthoyl)amino]benzoic acid, also known as BAN, is a synthetic compound that belongs to the class of naphthoylindole derivatives. It was first synthesized in 2009 and has since gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
作用機序
The mechanism of action of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. 3-[(5-bromo-1-naphthoyl)amino]benzoic acid has been shown to activate caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. It also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the apoptotic cascade.
Biochemical and Physiological Effects:
3-[(5-bromo-1-naphthoyl)amino]benzoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. 3-[(5-bromo-1-naphthoyl)amino]benzoic acid has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Additionally, 3-[(5-bromo-1-naphthoyl)amino]benzoic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 3-[(5-bromo-1-naphthoyl)amino]benzoic acid in lab experiments is its high potency and selectivity against cancer cells. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 3-[(5-bromo-1-naphthoyl)amino]benzoic acid is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its cytotoxic effects can also pose a risk to researchers if proper safety precautions are not taken.
将来の方向性
There are several future directions for the research and development of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid. One potential avenue is the development of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid-based anticancer drugs that can be used in the treatment of various types of cancer. Another direction is the exploration of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid's potential applications in material science, such as the development of sensors and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid and its potential side effects.
合成法
The synthesis of 3-[(5-bromo-1-naphthoyl)amino]benzoic acid involves a multi-step process that starts with the reaction of 5-bromo-1-naphthoic acid with thionyl chloride to form 5-bromo-1-naphthoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid in the presence of a base to yield the final product, 3-[(5-bromo-1-naphthoyl)amino]benzoic acid. The purity and yield of the compound can be improved by recrystallization and purification using various chromatographic techniques.
科学的研究の応用
3-[(5-bromo-1-naphthoyl)amino]benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 3-[(5-bromo-1-naphthoyl)amino]benzoic acid has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This makes it a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
3-[(5-bromonaphthalene-1-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-16-9-3-6-13-14(16)7-2-8-15(13)17(21)20-12-5-1-4-11(10-12)18(22)23/h1-10H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIEOVOMUWYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4940981.png)

![2,6-dimethoxy-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4940992.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
![N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)
![N-cycloheptyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4941013.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941014.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941019.png)

![4-[4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4941040.png)
![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)
